4-methyl-N-[4-(4-methylpiperidine-1-carbonyl)phenyl]benzenesulfonamide
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Overview
Description
4-methyl-N-[4-(4-methylpiperidine-1-carbonyl)phenyl]benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a benzenesulfonamide moiety, which is a benzene ring bonded to a sulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[4-(4-methylpiperidine-1-carbonyl)phenyl]benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of 4-methylpiperidine: This can be synthesized from 4-methylpyridine through hydrogenation.
Formation of 4-methylpiperidine-1-carbonyl chloride: This intermediate is prepared by reacting 4-methylpiperidine with phosgene or a similar chlorinating agent.
Coupling with 4-aminobenzenesulfonamide: The final step involves coupling 4-methylpiperidine-1-carbonyl chloride with 4-aminobenzenesulfonamide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and advanced purification techniques such as crystallization and chromatography would be essential to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[4-(4-methylpiperidine-1-carbonyl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
4-methyl-N-[4-(4-methylpiperidine-1-carbonyl)phenyl]benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methyl-N-[4-(4-methylpiperidine-1-carbonyl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
- 4-methyl-N-(1-methyl-2-oxo-2-piperidin-1-yl-ethyl)benzenesulfonamide
- N-(3-chloro-4-methoxy-phenyl)-4-methyl-N-[1-[5-(4-nitro-phenyl)-furan-2-yl]-meth-(E)-ylidene-hydrazinocarbonylmethyl]-benzenesulfonamide .
Uniqueness
4-methyl-N-[4-(4-methylpiperidine-1-carbonyl)phenyl]benzenesulfonamide is unique due to its specific structural features, such as the presence of both a piperidine ring and a benzenesulfonamide moiety. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .
Properties
Molecular Formula |
C20H24N2O3S |
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Molecular Weight |
372.5 g/mol |
IUPAC Name |
4-methyl-N-[4-(4-methylpiperidine-1-carbonyl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C20H24N2O3S/c1-15-3-9-19(10-4-15)26(24,25)21-18-7-5-17(6-8-18)20(23)22-13-11-16(2)12-14-22/h3-10,16,21H,11-14H2,1-2H3 |
InChI Key |
NLTBOJGHWVGERP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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